molecular formula C13H24O2 B7823642 2-Tridecenoic acid CAS No. 32466-55-0

2-Tridecenoic acid

Cat. No.: B7823642
CAS No.: 32466-55-0
M. Wt: 212.33 g/mol
InChI Key: GQVYBECSNBLQJV-VAWYXSNFSA-N
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Description

2-Tridecenoic acid is an unsaturated long-chain fatty acid with the molecular formula C₁₃H₂₄O₂. It is characterized by the presence of a double bond in its carbon chain, which imparts unique chemical properties. This compound is used in various scientific research applications due to its distinctive structure and reactivity.

Preparation Methods

2-Tridecenoic acid can be synthesized through several methods, including chemical synthesis and extraction from natural oils and fats. One common synthetic route involves the hydrolysis of oils and fats followed by the separation and purification of fatty acids. Another method includes microbial metabolism, which can also yield this compound .

Chemical Reactions Analysis

2-Tridecenoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bond into a single bond, often using hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: This compound can undergo substitution reactions where the hydrogen atoms on the carbon chain are replaced by other atoms or groups, often facilitated by reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield shorter-chain carboxylic acids, while reduction can produce saturated fatty acids.

Scientific Research Applications

2-Tridecenoic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: It is studied for its role in cell signaling and metabolism.

    Medicine: Research has shown its potential in treating conditions like nonalcoholic fatty liver disease by affecting the expression of enzymes involved in fatty acid metabolism.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Tridecenoic acid involves its interaction with various molecular targets and pathways. It has been shown to affect the expression of enzymes involved in fatty acid metabolism, such as acetyl-coenzyme A carboxylase alpha and carnitine palmitoyltransferase 1A. These interactions can influence cellular processes such as lipid synthesis and degradation.

Comparison with Similar Compounds

2-Tridecenoic acid is similar to other long-chain fatty acids, such as:

    Tridecanoic acid: A saturated fatty acid with the formula C₁₃H₂₆O₂, lacking the double bond present in this compound.

    Dodecanoic acid:

    Tetradecanoic acid:

The presence of the double bond in this compound makes it more reactive compared to its saturated counterparts, allowing it to participate in a wider range of chemical reactions.

Properties

IUPAC Name

(E)-tridec-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13(14)15/h11-12H,2-10H2,1H3,(H,14,15)/b12-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQVYBECSNBLQJV-VAWYXSNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCC/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501313980
Record name (2E)-2-Tridecenoic acid
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Molecular Weight

212.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32466-55-0, 6969-16-0
Record name (2E)-2-Tridecenoic acid
Source CAS Common Chemistry
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Record name trans-2-Tridecenoic acid
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Tridecenoic acid, (2E)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2E)-2-Tridecenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501313980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-tridec-2-enoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.405
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Record name 2-Tridecenoic Acid
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Record name 2-TRIDECENOIC ACID, (2E)-
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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